Lignin calcium sulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lignin calcium sulfonate is a multi-component polymer anionic surfactant with a slight aromatic smell. It is derived from lignin, which is the second most abundant biopolymer on Earth after cellulose. Lignin is primarily obtained as a byproduct from the sulfite pulping process used in the paper industry. This compound is known for its strong dispersibility, cohesiveness, and chelation properties .

準備方法

Synthetic Routes and Reaction Conditions

Lignin calcium sulfonate is typically produced during the sulfite pulping process. The process involves cooking woody material under pressure with sulfite chemicals, which results in the extraction of lignin. The extracted lignin is then sulfonated using hydrogensulfite to produce lignosulfonates . The electrophilic carbocations produced during ether cleavage react with bisulfite ions to give sulfonates .

Industrial Production Methods

Industrial production of this compound involves the recovery of lignosulfonates from spent pulping liquids (red or brown liquor) from sulfite pulping. Ultrafiltration can also be used to separate lignosulfonates from the spent pulping liquid . The lignin is first precipitated by acidifying the liquor with carbon dioxide, then washed. Reaction with sodium sulfite or sodium bisulfite and an aldehyde under a basic environment completes the sulfonation process .

化学反応の分析

Types of Reactions

Lignin calcium sulfonate undergoes various chemical reactions, including:

Oxidation: Lignosulfonates can be oxidized to introduce additional functional groups.

Hydroxymethylation: This reaction introduces hydroxymethyl groups to the lignin structure.

Sulfomethylation: This reaction introduces methylene sulfonate groups mainly into the ortho position of the aromatic ring of lignin.

Common Reagents and Conditions

Common reagents used in these reactions include sodium sulfite, sodium bisulfite, and aldehydes. The reactions typically occur under basic conditions .

Major Products

The major products formed from these reactions include various sulfonated lignin derivatives, which have enhanced water solubility and dispersibility properties .

科学的研究の応用

Lignin calcium sulfonate has a wide range of scientific research applications, including:

Chemistry: Used as a dispersant in cement admixtures and dye solutions.

Biology: Utilized as a humectant and a feedstock for various products.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and biodegradability.

作用機序

The mechanism by which lignin calcium sulfonate exerts its effects involves its amphiphilic nature, which allows it to act as a surfactant. The

特性

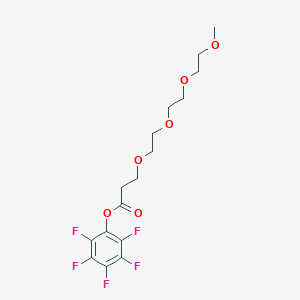

分子式 |

C20H24CaO10S2 |

|---|---|

分子量 |

528.6 g/mol |

IUPAC名 |

calcium;(2S)-3-(2-hydroxy-3-methoxyphenyl)-2-[2-methoxy-4-(3-sulfonatopropyl)phenoxy]propane-1-sulfonate |

InChI |

InChI=1S/C20H26O10S2.Ca/c1-28-18-7-3-6-15(20(18)21)12-16(13-32(25,26)27)30-17-9-8-14(11-19(17)29-2)5-4-10-31(22,23)24;/h3,6-9,11,16,21H,4-5,10,12-13H2,1-2H3,(H,22,23,24)(H,25,26,27);/q;+2/p-2/t16-;/m0./s1 |

InChIキー |

RYAGRZNBULDMBW-NTISSMGPSA-L |

異性体SMILES |

COC1=CC=CC(=C1O)C[C@@H](CS(=O)(=O)[O-])OC2=C(C=C(C=C2)CCCS(=O)(=O)[O-])OC.[Ca+2] |

正規SMILES |

COC1=CC=CC(=C1O)CC(CS(=O)(=O)[O-])OC2=C(C=C(C=C2)CCCS(=O)(=O)[O-])OC.[Ca+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methoxy-2-methyl-N-(4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)benzyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B11933280.png)

![(5S)-6-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-carboxy-4-(2,6-dimethylbenzoyl)oxy-3-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylmethoxybutan-2-yl]amino]-5-[[(2S)-2,3-dihydro-1H-indole-2-carbonyl]amino]-6-oxohexanoic acid](/img/structure/B11933309.png)

![disodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate;hydride](/img/structure/B11933352.png)

![(2S,3R,5S)-2-(2,5-difluorophenyl)-5-(5-methylsulfonyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)oxan-3-amine](/img/structure/B11933366.png)

![1-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B11933372.png)

![4-Amino-6-(2,6-dichlorophenyl)-8-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11933380.png)